1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
描述
1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a urea derivative featuring a 3-methoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with a 4-methylpiperazine moiety. This scaffold is characteristic of kinase inhibitors, where the urea group often mediates hydrogen bonding with target enzymes, while the aromatic and heterocyclic components modulate selectivity and pharmacokinetics . The compound’s methoxy group enhances solubility, and the methylpiperazine moiety contributes to basicity, influencing cellular uptake and receptor interactions.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22-6-8-23(9-7-22)16-18-11-14(12-19-16)21-17(24)20-13-4-3-5-15(10-13)25-2/h3-5,10-12H,6-9H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKCZLODSBZICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{17}H_{22}N_{4}O_{2}
- Molecular Weight : 318.39 g/mol
The presence of the methoxy group and the piperazine moiety contributes to its pharmacological profile, enhancing its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 0.46 µM
- HCT116 (colon cancer) : IC50 = 0.39 µM
- NCI-H460 (lung cancer) : IC50 = 0.03 µM
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting pathways involved in tumor growth and proliferation .
The precise mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinases : The compound has shown promise as a selective inhibitor of PLK4 (Polo-like kinase 4), which is crucial for cell division and is often overexpressed in various cancers .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting a pro-apoptotic effect that could be beneficial in cancer therapy .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. | A549 (lung cancer) | 49.85 | Induction of apoptosis |
| Li et al. | MCF-7 (breast cancer) | 0.46 | Aurora-A kinase inhibition |
| Wang et al. | HCT116 (colon cancer) | 0.39 | Cell cycle arrest |
These studies collectively underscore the compound's potential as a lead candidate for further development in anticancer drug discovery.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic evaluations indicate that this compound exhibits favorable drug-like properties:
相似化合物的比较
Structural and Functional Differences
The following table highlights key structural variations and their implications:
Substituent Effects on Activity
- Methoxy vs. Fluoro/Methyl Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, favoring hydrogen bonding with polar residues in kinase active sites.
- Piperazine Substitutions : Replacing 4-methylpiperazine (target) with 4-phenylpiperazine () increases steric bulk and lipophilicity, likely altering off-target selectivity. The phenyl group may reduce solubility but improve blood-brain barrier penetration.
- Core Heterocycles: Pyrimidine (target) vs. pyrazolo-pyrimidine () or dihydroindeno-pyrazole () cores influence conformational flexibility. Bicyclic systems (e.g., dihydroindeno-pyrazole) may restrict rotation, enhancing binding specificity.
Pharmacological and Computational Insights
- Kinase Inhibition: Urea derivatives commonly target kinases (e.g., JAK2, EGFR). The target compound’s methylpiperazine may favor interactions with ATP-binding pockets, whereas the dihydroindeno-pyrazole in could inhibit cyclin-dependent kinases (CDKs) .
- Computational Predictions : Molecular dynamics simulations suggest that substituents like trifluoromethylthio () alter binding free energy by stabilizing hydrophobic pockets, while methoxy groups (target) improve solvation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
